Cas no 55500-24-8 (2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile)
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2H-Isoindole-2-acetonitrile, 1,3-dihydro-1,3-dioxo-α-phenyl-
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile
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- MDL: MFCD03644648
- Inchi: 1S/C16H10N2O2/c17-10-14(11-6-2-1-3-7-11)18-15(19)12-8-4-5-9-13(12)16(18)20/h1-9,14H
- InChI Key: ASDPXUZYZAVZRY-UHFFFAOYSA-N
- SMILES: C(C1C=CC=CC=1)(N1C(C2C=CC=CC=2C1=O)=O)C#N
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-245172-0.05g |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile |
55500-24-8 | 95% | 0.05g |
$182.0 | 2024-06-19 | |
| Enamine | EN300-245172-0.1g |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile |
55500-24-8 | 95% | 0.1g |
$272.0 | 2024-06-19 | |
| Enamine | EN300-245172-0.25g |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile |
55500-24-8 | 95% | 0.25g |
$389.0 | 2024-06-19 | |
| Enamine | EN300-245172-0.5g |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile |
55500-24-8 | 95% | 0.5g |
$613.0 | 2024-06-19 | |
| Enamine | EN300-245172-1.0g |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile |
55500-24-8 | 95% | 1.0g |
$785.0 | 2024-06-19 | |
| Enamine | EN300-245172-2.5g |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile |
55500-24-8 | 95% | 2.5g |
$1539.0 | 2024-06-19 | |
| Enamine | EN300-245172-5.0g |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile |
55500-24-8 | 95% | 5.0g |
$2277.0 | 2024-06-19 | |
| Enamine | EN300-245172-10.0g |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile |
55500-24-8 | 95% | 10.0g |
$3376.0 | 2024-06-19 | |
| Ambeed | A1079978-1g |
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile |
55500-24-8 | 95% | 1g |
$621.0 | 2023-03-11 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01009424-1g |
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile |
55500-24-8 | 95% | 1g |
¥4263.0 | 2024-04-17 |
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile
Recent Advances in the Study of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile (CAS: 55500-24-8)
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile (CAS: 55500-24-8) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have focused on its potential applications in drug discovery, particularly as a building block for the synthesis of novel bioactive molecules. This research brief aims to summarize the latest findings related to this compound, including its chemical properties, synthetic pathways, and biological activities.
One of the key areas of investigation has been the compound's role as a precursor in the synthesis of isoindoline-1,3-dione derivatives, which are known for their diverse pharmacological properties. Recent publications have highlighted its utility in the development of kinase inhibitors and anti-inflammatory agents. For instance, a 2023 study demonstrated that derivatives of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile exhibit potent inhibitory activity against specific protein kinases involved in cancer progression.
In addition to its pharmacological potential, researchers have also explored the compound's chemical reactivity and stability under various conditions. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to characterize its structure and confirm its purity. These studies are critical for ensuring the reproducibility of synthetic protocols and the reliability of subsequent biological assays.
Another notable development is the application of computational chemistry to predict the binding affinity of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile derivatives with target proteins. Molecular docking simulations have provided insights into the structural modifications required to enhance selectivity and potency, guiding the design of next-generation therapeutics.
Despite these advancements, challenges remain in optimizing the compound's pharmacokinetic properties, such as solubility and metabolic stability. Ongoing research is addressing these issues through the development of prodrug strategies and formulation technologies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-phenylacetonitrile (CAS: 55500-24-8) continues to be a valuable scaffold in medicinal chemistry. Its versatility and potential for modification make it a promising candidate for the discovery of new drugs targeting a range of diseases. Future studies will likely focus on expanding its applications and overcoming current limitations to fully realize its therapeutic potential.
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